molecular formula C11H21NO3 B1443454 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate CAS No. 1344331-29-8

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate

Cat. No.: B1443454
CAS No.: 1344331-29-8
M. Wt: 215.29 g/mol
InChI Key: HWVUOJMIZOHBJG-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a pyrrolidine-based ester compound featuring a hydroxymethyl substituent on the pyrrolidine ring and a tert-butyl ester group. This structure grants it unique physicochemical properties, such as moderate polarity due to the hydroxymethyl group and steric bulk from the tert-butyl moiety.

Properties

IUPAC Name

tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVUOJMIZOHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Using Di-tert-butyl Dicarbonate in Dichloromethane

  • Procedure : Pyrrolidin-2-ylmethanol is dissolved in dichloromethane (CH2Cl2), and di-tert-butyl dicarbonate is added. The reaction mixture is stirred at room temperature (approximately 20°C) for 16 hours.
  • Base Addition : In some protocols, triethylamine (TEA) is added to neutralize the generated acid and promote the reaction.
  • Purification : After reaction completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography using a gradient of methanol in dichloromethane (0–10% MeOH in CH2Cl2).
  • Yields : Reported yields range from 90% to 98%, indicating high efficiency under these conditions.
  • Example Data :
Yield Reaction Conditions Notes
98% CH2Cl2, 20°C, 16 h Without base; purified by flash chromatography; product as light yellow oil
90% CH2Cl2, 20°C, overnight, with triethylamine Extracted with EtOAc; washed and dried; product isolated as light yellow oil
48% CH2Cl2, 20°C, 3 h, with triethylamine Shorter reaction time; purified by silica gel chromatography; LCMS confirmed product

These variations demonstrate that longer reaction times and the presence of triethylamine improve yield and purity, while shorter reactions may reduce yield significantly.

Alternative Method Using Potassium Carbonate in Diethyl Ether-Water

  • Procedure : DL-proline is first reduced to pyrrolidin-2-ylmethanol using borane-tetrahydrofuran complex and boron trifluoride etherate. After workup, di-tert-butyl dicarbonate and potassium carbonate are added in a diethyl ether-water biphasic system. The mixture is stirred at room temperature for 16 hours.
  • Purification : The organic layer is separated, washed, dried over magnesium sulfate, and concentrated. The residue is purified by silica gel chromatography using hexane-ethyl acetate mixtures.
  • Yield : Approximately 76% yield of the tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is obtained as a colorless oil.
  • Notes : This method integrates the reduction and protection steps, providing a streamlined synthetic route from DL-proline.

Detailed Reaction Mechanism Insights

The Boc protection mechanism involves nucleophilic attack by the nitrogen atom of the pyrrolidine ring on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, leading to carbamate formation. The hydroxymethyl substituent remains unprotected, providing a functional handle for further derivatization.

The presence of bases such as triethylamine or potassium carbonate neutralizes the acid by-products (mainly CO2 and tert-butanol), driving the reaction toward completion.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents and Conditions Yield (%) Purification Method Notes
Boc protection in CH2Cl2 Pyrrolidin-2-ylmethanol Di-tert-butyl dicarbonate, RT, 16 h, with/without TEA 90–98 Flash chromatography (MeOH/CH2Cl2) High yield, mild conditions
Boc protection with K2CO3 DL-proline (reduced first) Di-tert-butyl dicarbonate, K2CO3, diethyl ether-water, RT, 16 h 76 Silica gel chromatography (hexane-EtOAc) Integrated reduction and protection step
Shorter reaction in CH2Cl2 Pyrrolidin-2-ylmethanol Di-tert-butyl dicarbonate, TEA, 3 h 48 Silica gel chromatography Lower yield due to shorter reaction time

Research Findings and Optimization Notes

  • Reaction time and base presence are critical for maximizing yield.
  • Dichloromethane is the preferred solvent due to its ability to dissolve both reactants and facilitate smooth reaction kinetics.
  • Triethylamine enhances the reaction by scavenging acid by-products.
  • Potassium carbonate in a biphasic system is effective when combined with prior reduction steps, offering a one-pot approach from amino acid precursors.
  • Purification by flash chromatography is necessary to isolate the pure carbamate product, with solvent gradients optimized to separate unreacted starting materials and side products.
  • LCMS and NMR data confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate , with the molecular formula C11H21NO3C_{11}H_{21}NO_3 and CAS Number 1344331-29-8, is a specialty chemical that has garnered attention for its various applications in scientific research and industry. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound is primarily explored in the pharmaceutical industry for its potential as a drug candidate. Its structure suggests it may interact with biological systems effectively, particularly in drug design involving central nervous system (CNS) disorders.

Case Study: CNS Activity
Research indicates that derivatives of pyrrolidine compounds can exhibit significant CNS activity. A study conducted on similar compounds showed promising results in modulating neurotransmitter systems, which could be extrapolated to this compound .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to undergo transformations makes it valuable in organic synthesis.

Synthesis Example:
In a recent study, this compound was utilized to synthesize more complex molecules through nucleophilic substitution reactions, demonstrating its versatility as a building block .

Material Science

The compound has potential applications in material science, particularly in developing polymers and coatings due to its unique chemical structure.

Application Insight:
Research has suggested that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced material applications .

Efficacy Studies

A series of efficacy studies have been conducted to evaluate the pharmacological properties of this compound. These studies typically focus on:

  • Neuroprotective Effects: Investigating its role in protecting neuronal cells from oxidative stress.
  • Behavioral Studies: Assessing changes in behavior in animal models to determine potential anxiolytic or antidepressant effects.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s key differentiator is the hydroxymethyl group on the pyrrolidine ring. Below is a comparison with analogous compounds from the evidence:

Compound Substituents Key Features Molecular Weight
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate Hydroxymethyl on pyrrolidine Polar functional group for H-bonding; potential for further derivatization Not explicitly stated (estimated ~245–260 g/mol)
Tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate () Bromo on pyrrolo[2,3-b]pyridine Bromine enhances reactivity (e.g., Suzuki coupling); fused aromatic system increases rigidity Exact MW not provided (estimated >300 g/mol)
Tert-butyl 2-Butyl-2-methylpyrrolidine-1-acetate () Butyl and methyl on pyrrolidine High steric bulk; hydrophobic substituents reduce solubility 255.4 g/mol

Key Insights :

  • The hydroxymethyl group in the target compound provides a reactive site for oxidation (to carboxylic acid) or conjugation, unlike the bromo or alkyl substituents in analogs.
  • The tert-butyl ester is conserved across all compounds, offering hydrolytic stability compared to methyl or ethyl esters.
Physicochemical Properties
Property Target Compound 5-Bromo Analog () Butyl/Methyl Analog ()
Polarity Moderate (hydroxymethyl) Low (bromo, aromatic) Low (alkyl substituents)
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO) Poor water solubility (bromo/aromatic) Poor in water; soluble in organic solvents
Stability Stable under acidic conditions (tert-butyl ester) Bromine may lead to light sensitivity High steric shielding enhances stability

Biological Activity

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1344331-29-8

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. It has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

1. Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, a study highlighted that certain derivatives demonstrated IC50 values lower than standard inhibitors like donepezil, suggesting enhanced efficacy in preventing acetylcholine breakdown and thereby improving cholinergic transmission in the brain .

2. Neuroprotective Effects

In vitro studies have shown that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegeneration where oxidative damage plays a critical role .

3. Anticancer Activity

Emerging evidence suggests that this compound may also exhibit anticancer properties. A related study reported that piperidine derivatives, which share structural similarities with this compound, demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AChE InhibitionCompetitive inhibition
NeuroprotectionReduction of oxidative stress
Anticancer ActivityInduction of apoptosis

Case Study 1: Neuroprotective Effects

In a controlled laboratory setting, this compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death and improved cell viability compared to untreated controls, indicating its potential as a neuroprotective agent.

Case Study 2: Anticancer Properties

Another study evaluated the cytotoxic effects of various piperidine derivatives, including those structurally related to this compound, against human cancer cell lines. Results showed that these compounds could induce apoptosis more effectively than standard chemotherapeutics, suggesting their utility in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a pyrrolidine derivative (e.g., 2-(hydroxymethyl)pyrrolidine) with tert-butyl bromoacetate under basic conditions. Key parameters include:

  • Use of a non-nucleophilic base (e.g., DIPEA) to minimize side reactions .
  • Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency .
  • Temperature control (e.g., 0°C for reagent addition, followed by gradual warming to room temperature) to manage exothermicity .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Purification via silica gel chromatography is standard, with eluent systems like hexane/ethyl acetate (gradient) .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrrolidine ring protons .
  • HRMS : Exact mass analysis (e.g., using ESI-TOF) to confirm molecular formula (e.g., C₁₂H₂₁NO₃) .
  • IR Spectroscopy : Detect ester carbonyl (~1730 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Avoid skin contact; if exposed, wash thoroughly with water. For inhalation, move to fresh air and seek medical attention if irritation persists .
    • Storage : Store in a cool, dry place under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .

Q. What are the solubility characteristics of this compound in common solvents?

  • Empirical Data :

  • Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and pyrrolidine groups .
  • Limited solubility in water; use co-solvents (e.g., acetone/water mixtures) for biological assays .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, particularly for the pyrrolidine moiety?

  • Stereoselective Synthesis :

  • Use chiral catalysts (e.g., enantiopure palladium complexes) during pyrrolidine ring formation .
  • Analyze diastereomeric ratios via chiral HPLC or NOESY NMR to confirm configuration .
    • Challenges : Hydroxymethyl group orientation may influence steric hindrance; computational modeling (DFT) can predict favorable conformations .

Q. What strategies resolve discrepancies in reported toxicity data for this compound?

  • Data Reconciliation :

  • Note that acute toxicity (GHS Category 4) is inferred from structural analogs, as direct experimental data are lacking .
  • Conduct in vitro assays (e.g., HepG2 cell viability tests) to generate compound-specific toxicity profiles .
    • Ecotoxicity : No bioaccumulation or degradation data exist; prioritize persistence studies using OECD 301 guidelines .

Q. How does the tert-butyl ester group influence stability under varying pH conditions?

  • Stability Studies :

  • Perform accelerated degradation tests:
  • Acidic conditions (pH 1–3): Rapid hydrolysis to acetic acid derivatives .
  • Neutral/basic conditions (pH 7–9): Stable for >24 hours at 25°C .
  • Monitor degradation products via LC-MS and quantify using calibration curves .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

  • Quality Control :

  • HPLC-DAD : Use a C18 column with acetonitrile/water mobile phase; detect impurities at 210 nm .
  • GC-MS : For volatile byproducts (e.g., tert-butanol), employ a DB-5MS column and EI ionization .
    • Acceptance Criteria : Impurity thresholds should align with ICH Q3A guidelines (<0.1% for unknown impurities) .

Data Contradictions and Resolution

  • Conflict : Safety data sheets (SDS) lack explicit toxicity data but classify hazards based on structural analogs .
    • Resolution : Validate via in silico tools (e.g., OECD QSAR Toolbox) and supplement with experimental assays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
Reactant of Route 2
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Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate

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